2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps starting from basic organic precursors. The process typically includes:
Formation of the pyrimidoindole core structure through cyclization reactions.
Fluorination at the 8th position.
Attachment of benzyl and fluoro-methylphenyl groups through acylation or alkylation reactions.
The final step includes amidation to introduce the acetamide group.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is crucial. Large-scale synthesis might use automated reaction setups with stringent control over temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide undergoes several chemical reactions:
Oxidation: Can occur at the benzyl group or the indole nitrogen.
Reduction: Can potentially reduce the oxo group.
Substitution: Especially at the fluoro positions, under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Involve nucleophilic or electrophilic agents, with halogenated solvents often employed as reaction mediums.
Major Products Formed
The reactions typically yield intermediate compounds that can be further manipulated into derivatives with varied functional groups, expanding the compound's application potential.
Scientific Research Applications
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide finds applications across several research domains:
Chemistry: Used as a precursor for creating novel fluorinated heterocycles.
Biology: Explored for its binding properties with various biomolecules.
Medicine: Investigated for potential therapeutic effects due to its complex structure and fluorinated components.
Industry: Applied in the development of advanced materials and as a chemical probe in research.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action depends on its ability to interact with specific molecular targets:
The indole core can intercalate with nucleic acids or bind to proteins.
The fluorine atoms enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison
Similar compounds include other fluorinated heterocycles and benzyl-substituted indoles. 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is unique due to:
The specific combination of its functional groups.
Its distinct synthetic route.
The particular positions of fluorine atoms which influence its reactivity and application.
List of Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylphenyl)acetamide.
3-benzyl-8-fluoro-4-oxo-2H-chromeno[4,3-b]pyridine-5-carboxamide.
N-(3-fluoro-4-methylphenyl)-2-((1H-indol-3-yl)thio)acetamide.
This compound embodies the intersection of intricate synthetic chemistry and advanced applications, making it a focal point for future research and development.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2/c1-16-7-9-19(12-21(16)28)30-23(33)14-32-22-10-8-18(27)11-20(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXAMVHPPBAMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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